N-(4-tert-butylbenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
N-(4-tert-Butylbenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic acetamide derivative characterized by three key structural features:
A 2,4-dichlorophenoxy group, which is commonly associated with herbicidal and anti-inflammatory activities .
A tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moiety, which enhances solubility and metabolic stability compared to non-sulfonated analogs .
A 4-tert-butylbenzyl group, a bulky lipophilic substituent that influences binding affinity and pharmacokinetics .
Properties
Molecular Formula |
C23H27Cl2NO4S |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C23H27Cl2NO4S/c1-23(2,3)17-6-4-16(5-7-17)13-26(19-10-11-31(28,29)15-19)22(27)14-30-21-9-8-18(24)12-20(21)25/h4-9,12,19H,10-11,13-15H2,1-3H3 |
InChI Key |
INJBHXDNZLTKTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-tert-butylbenzyl)-2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound known for its significant biological activities, particularly in the fields of bone biology and oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Tert-butyl group : Enhances lipophilicity, aiding in membrane permeability.
- Dichlorophenoxy moiety : Imparts specific reactivity and potential interactions with biological targets.
- Tetrahydrothiophene derivative : May participate in redox reactions due to the presence of the sulfone functionality.
Inhibition of Osteoclastogenesis
Research indicates that this compound exhibits potent inhibitory effects on osteoclastogenesis and bone resorption. This activity is crucial for conditions such as osteoporosis and other bone-related diseases. The compound modulates signaling pathways involved in osteoclast formation by downregulating markers like TRAF6 and NF-κB, leading to decreased bone resorption without inducing cytotoxic effects.
Antitumor Activity
Similar compounds have shown antitumor properties, suggesting that this compound may also possess anticancer potential. Studies indicate that it could inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's structural similarity to other anti-inflammatory agents suggests it may also exhibit anti-inflammatory properties. This could be beneficial in treating inflammatory diseases where osteoclast activity is implicated.
The biological activity of this compound can be attributed to its interaction with specific cellular pathways:
- TRAF6/NF-κB Pathway : Inhibition of this pathway leads to reduced osteoclast differentiation.
- Apoptosis Induction : Related compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Potential interference with cell cycle regulation may contribute to its antitumor effects.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide | Contains aminoethyl group | Antitumor activity |
| N-[4-(2,4-Dichlorophenoxy)butyl]-N-(4-methoxybenzyl)amine | Similar dichlorophenoxy structure | Potential anti-inflammatory effects |
| N-(piperazine-1-yl)phenyl-2-phenoxyacetamide | Piperazine ring enhances reactivity | Exhibits antitumor properties |
The unique combination of the tert-butyl group with the tetrahydrothiophene derivative enhances the efficacy of this compound compared to other compounds lacking such structural diversity.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Osteoclastogenesis Inhibition : A study demonstrated that a structurally similar compound significantly inhibited osteoclast differentiation in vitro, suggesting a potential mechanism for the observed effects on bone resorption.
- Antitumor Activity : Research on related compounds showed a marked reduction in tumor growth in animal models when treated with similar agents, indicating a promising avenue for further investigation into the anticancer properties of this compound.
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Table 1: Structural and Functional Comparisons
Substituent Effects on Pharmacological and Physical Properties
The tetrahydrothiophene sulfone moiety improves solubility relative to non-sulfonated thiophene derivatives due to its polar sulfonyl group .
Biological Activity: The 2,4-dichlorophenoxy group is critical for COX-2 inhibition and herbicidal activity, as seen in 2,4-D derivatives . The 2-fluorobenzyl group in analog compounds may enhance metabolic stability via reduced cytochrome P450 interactions .
Synthetic Feasibility: Derivatives with tert-butyl groups (e.g., ) achieve high yields (98%) via multicomponent reactions, suggesting scalable synthesis routes for the target compound. Lower Rf values (e.g., 0.25 for tert-butyl analogs) indicate higher polarity compared to dichlorophenoxy derivatives (Rf = 0.60–0.75) .
Comparative Analysis of Physicochemical Data
Table 2: Physical and Spectral Properties
Implications for Future Research
Biological Screening : The target compound should be evaluated for COX-2 inhibition and herbicidal activity, leveraging structural parallels to 2,4-D and its derivatives .
Optimization : Replace the tert-butyl group with smaller substituents (e.g., methyl) to balance lipophilicity and solubility .
Synthetic Refinement : Adapt multicomponent reaction protocols from to improve yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
